molecular formula C17H23F3N2O2 B2424599 Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate CAS No. 2361609-60-9

Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Cat. No.: B2424599
CAS No.: 2361609-60-9
M. Wt: 344.378
InChI Key: HJWKANOTVADDME-ZIAGYGMSSA-N
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Description

“Tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate” is a complex organic compound. Based on its structure, it is a derivative of piperidine, which is a common motif in many pharmaceuticals and other active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate” are often synthesized using advanced organic chemistry techniques .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The (3S,4R) notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, “tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate” has a density of 1.1±0.1 g/cm^3, a boiling point of 405.0±45.0 °C at 760 mmHg, and a molar refractivity of 85.1±0.4 cm^3 .

Scientific Research Applications

Synthesis of Enantiopure Derivatives

A study described the preparation of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common precursor, highlighting the compound's utility in stereoselective synthesis. This process demonstrates the importance of such intermediates in the synthesis of complex organic molecules with high stereochemical fidelity (Marin et al., 2004).

Anticancer Drug Intermediates

Another study focused on synthesizing Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This emphasizes the compound's role in the pharmaceutical industry, particularly in the development of new cancer treatments (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized, demonstrating the utility of such compounds in structural and synthetic organic chemistry. This work adds to the knowledge base of cyclic amino acid esters and their configurations (Moriguchi et al., 2014).

Biologically Active Compound Synthesis

Research on Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate highlighted its role as an intermediate in synthesizing biologically active compounds, such as crizotinib. This underscores the significance of such intermediates in the discovery and development of new drugs (Kong et al., 2016).

Versatile Building Blocks

Tert-butyl phenylazocarboxylates were described as versatile building blocks for synthetic organic chemistry, capable of undergoing nucleophilic substitutions and radical reactions. This highlights the flexibility and utility of such compounds in creating a wide array of chemical structures (Jasch et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, given the prevalence of piperidine derivatives in medicinal chemistry .

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-8-7-13(14(21)10-22)11-5-4-6-12(9-11)17(18,19)20/h4-6,9,13-14H,7-8,10,21H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWKANOTVADDME-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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